5-ethyl-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-ethyl-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group. The compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-ethyl-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound may act as a chelating agent, forming complexes with metal ions and influencing their biological activity. The thiol group in the compound may also play a role in its mechanism of action, as it has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-ethyl-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential applications in various fields of scientific research. The compound is relatively easy to synthesize and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 5-ethyl-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the study of its potential applications as a building block for the synthesis of various functional materials, including polymers and nanoparticles. Another potential direction is the study of its potential applications as an antimicrobial agent, particularly in the treatment of antibiotic-resistant bacterial strains. Additionally, the compound may have potential applications in the treatment of various diseases, including cancer and inflammation, which may warrant further study.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activity and potential applications as antimicrobial agents, anticancer agents, and antioxidants. The compound has also been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of various functional materials.
properties
IUPAC Name |
3-ethyl-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-11-13-14-12(16)15(11)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHGPIJDOMILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.